molecular formula H2SO4.O3S<br>H2O7S2 B3057394 Oleum CAS No. 8014-95-7

Oleum

Cat. No. B3057394
Key on ui cas rn: 8014-95-7
M. Wt: 178.15 g/mol
InChI Key: HIFJUMGIHIZEPX-UHFFFAOYSA-N
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Patent
US04096195

Procedure details

Into vessel 1 is charged 4-chlorobenzotrifluoride I and an acid mixture of nitric acid, sulfur trioxide and sulfuric acid. The sulfuric trioxide and sulfuric acid usually are combined as forming sulfuric acid or oleum. The molar ratio of nitric acid in the mixture to I suitably is at least 1:1, and, preferably, a slight excess of nitric acid over the 1:1 ratio is present, usually about 5-10%, i.e., a ratio of about 1.1:1, thereby ensuring substantially complete mononitration of I into II.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
trioxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
ClC1C=CC(C(F)(F)F)=CC=1.[N+]([O-])(O)=O.[S:16](=[O:19])(=[O:18])=[O:17].[S:20](=[O:24])(=[O:23])([OH:22])[OH:21]>>[S:20](=[O:22])(=[O:21])([OH:24])[OH:23].[OH:23][S:20]([OH:24])(=[O:22])=[O:21].[O:17]=[S:16](=[O:19])=[O:18] |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
trioxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S(O)(O)(=O)=O
Name
Type
product
Smiles
OS(=O)(=O)O.O=S(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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